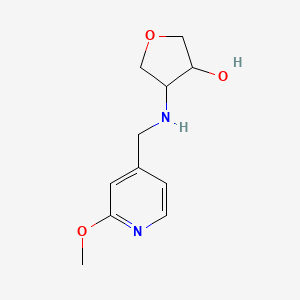
4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxypyridine moiety.
準備方法
The synthesis of 4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves several steps. The synthetic routes typically include the reaction of 2-methoxypyridine with formaldehyde and an amine, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
化学反応の分析
4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for studying enzyme interactions or as a probe for investigating cellular pathways. Industrially, it can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as those containing pyridine or tetrahydrofuran moieties. These similar compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.
生物活性
4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol is a compound characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxypyridine moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N1O2, with a molecular weight of approximately 207.27 g/mol. The presence of the methoxypyridine group enhances its solubility and reactivity, making it a valuable scaffold for further chemical modifications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and targets remain an area of active research, but initial studies suggest potential roles in anti-inflammatory and anti-cancer activities.
Pharmacological Applications
This compound has been studied for its potential applications in treating various diseases. Notably, it has shown promise in:
- Antiparasitic Activity : Similar compounds have been evaluated for their effectiveness against malaria parasites, specifically targeting PfATP4, which is crucial for parasite survival .
- Anticancer Properties : Research indicates that derivatives of pyridine compounds can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways.
Case Studies
- Antimalarial Studies : In a study focusing on the optimization of related pyridine derivatives, modifications were made to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. The findings revealed that certain structural variations significantly improved efficacy against malaria in mouse models .
- Cancer Research : A series of experiments involving similar tetrahydrofuran derivatives demonstrated their ability to inhibit tumor growth in vitro. These studies highlighted the importance of the methoxy group in enhancing biological activity against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other compounds containing similar functional groups:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with different substitutions | Moderate antiparasitic activity |
| Compound B | Contains a pyridine ring without tetrahydrofuran | High anticancer efficacy |
| Compound C | Tetrahydrofuran-based with additional functional groups | Enhanced solubility and metabolic stability |
This table illustrates how structural variations can influence biological outcomes, emphasizing the importance of specific functional groups in determining pharmacological properties.
特性
IUPAC Name |
4-[(2-methoxypyridin-4-yl)methylamino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-11-4-8(2-3-12-11)5-13-9-6-16-7-10(9)14/h2-4,9-10,13-14H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHOMPOZHKUCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














